2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors against various biological targets, including cancer cells and viruses .
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable sulfanyl reagent, followed by the introduction of the butanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an inhibitor of enzymes and proteins involved in cellular processes.
Medicine: It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide can be compared with other diaminopyrimidine derivatives, such as:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
These compounds share similar structural motifs but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C14H18N6O3S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C14H18N6O3S2/c1-2-10(24-14-19-11(15)7-12(16)20-14)13(21)18-8-3-5-9(6-4-8)25(17,22)23/h3-7,10H,2H2,1H3,(H,18,21)(H2,17,22,23)(H4,15,16,19,20) |
InChI Key |
IAWSJIXZFIWOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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